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molecular formula C11H10ClNO2 B8768171 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol

2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol

Cat. No. B8768171
M. Wt: 223.65 g/mol
InChI Key: XVWNLZSTGZYSEM-UHFFFAOYSA-N
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Patent
US04774253

Procedure details

5.05 g (5 mmol) of triethylamine in 20 ml of diethyl ether were added dropwise at -10° C. to a solution of 3.86 g (5.5 mmol) of 3-butyn-1-ol and 9.50 g (5 mmol) of 4-chlorobenzene N-hydroxycarboximidoyl chloride in 200 ml of dry diethyl ether. After 3 hours the reaction mixture was filtered, the filtrate was evaporated and the residue was recrystallized from ethyl acetate/hexane to yield 6.15 g (55%) of 3-(4-chlorophenyl)-5-isoxazolyl-2-ethanol of melting point 65.5°-67.5° C. after crystallization from ethyl acetate.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])CC)C.[CH2:8]([OH:12])[CH2:9][C:10]#C.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([O:22]CC)C>>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([C:6]2[CH:7]=[C:10]([CH2:9][CH2:8][OH:12])[O:22][N:3]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.86 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 3 hours the reaction mixture was filtered
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NOC(=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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